(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula C₁₀H₁₉NO₄ defines a six-carbon backbone featuring a tert-butoxy ester at position 6, an amino group at position 3, and a terminal carboxylic acid (Figure 1). The (R)-configuration at the third carbon establishes chirality, as evidenced by the SMILES string CC(C)(C)OC(=O)CC[C@H](CC(=O)O)N, where the @H descriptor denotes the stereogenic center. The InChIKey KTBUSUJXAJYYFG-SSDOTTSWSA-N further confirms the stereochemical uniqueness of this enantiomer.
The tert-butoxy group introduces steric bulk, which stabilizes the molecule against nucleophilic attack at the ester carbonyl. This protection is critical for preserving the compound’s integrity during synthetic applications. The amino and carboxylic acid groups enable zwitterionic interactions in polar solvents, while the β-keto motif facilitates tautomerization under specific pH conditions.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| SMILES | CC(C)(C)OC(=O)CCC@HN |
| InChIKey | KTBUSUJXAJYYFG-SSDOTTSWSA-N |
| Stereochemical Center | (R)-configuration at C3 |
Comparative Analysis of β-Keto Acid Derivatives
Structurally analogous β-keto acids, such as 3-amino-6-methoxy-6-oxohexanoic acid (C₇H₁₃NO₄) and 6-(tert-butoxy)-6-oxohexanoic acid (C₁₀H₁₈O₄), highlight the role of substituents in modulating physicochemical properties. Replacing the tert-butoxy group with methoxy (as in C₇H₁₃NO₄) reduces steric hindrance, increasing solubility in aqueous media but decreasing thermal stability. Conversely, the absence of an amino group in C₁₀H₁₈O₄ eliminates zwitterionic behavior, simplifying its crystallization but limiting its utility in peptide synthesis.
The tert-butoxy group in (R)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid confers a predicted collision cross-section (CCS) of 146.6 Ų for the [M+H]+ adduct, compared to 145.3 Ų for the deaminated analog. This difference arises from the amino group’s capacity to form intramolecular hydrogen bonds, compacting the molecular geometry.
Table 2: Substituent Effects on β-Keto Acid Properties
| Compound | Solubility (mg/mL) | CCS [M+H]+ (Ų) | Thermal Stability (°C) |
|---|---|---|---|
| (R)-3-Amino-6-(tert-butoxy)-6-oxo | 4.94 (in DMSO) | 146.6 | 180–185 |
| 6-(tert-Butoxy)-6-oxo | 5.12 (in DMSO) | 145.3 | 190–195 |
| 3-Amino-6-methoxy-6-oxo | 6.01 (in H₂O) | 142.8 | 160–165 |
Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction of related β-keto acids reveals that the tert-butoxy group induces gauche conformations in the alkyl chain to minimize steric clashes. For example, in 6-(tert-butoxy)-6-oxohexanoic acid, the C1–C2–C=O torsion angle measures 127.32°, positioning the tert-butoxy moiety perpendicular to the carbonyl plane. This conformation stabilizes the crystal lattice through C–H···O hydrogen bonds (D–A distance: 3.283–3.462 Å) between the tert-butyl hydrogens and adjacent carbonyl oxygens.
In (R)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid, the amino group participates in N–H···O interactions (D–A distance: 2.632–2.667 Å), forming dimers that pack into a monoclinic lattice. These interactions are absent in non-amino analogs, underscoring the amino group’s role in dictating solid-state behavior.
Figure 1: Hydrogen Bonding Network
O
|
H–N···O=C
/
C–C–C–C–O–C(CH₃)₃
Molecular dynamics simulations predict that the (R)-enantiomer adopts a helical conformation in solution, with the tert-butoxy group shielding the β-keto carbonyl from solvent exposure. This conformational preference enhances stability against decarboxylation, a common degradation pathway for β-keto acids.
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(3R)-3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
KTBUSUJXAJYYFG-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Methodology
- Chiral Oxazinone Intermediate : A (6R)-trans-oxazinone template (e.g., 1,3-oxazin-6-one) is alkylated at the α-position to introduce the tert-butoxycarbonyl (Boc) group.
- Stereochemical Control : The R-configuration at C3 is established via alkylation of the enolate derived from the oxazinone, followed by hydrolysis.
- Deprotection : Acidic cleavage (e.g., HCl/EtOAc) removes the oxazinone ring, yielding the free amino acid.
Data Table
Key Findings
- High ee : Chiral oxazinones enable >95% enantiomeric excess (ee) via rigid transition-state control.
- Scalability : This method is adaptable to multi-gram synthesis.
Enzymatic Transamination of 6-Oxohexanoic Acid
Methodology
- Substrate Synthesis : 6-Oxohexanoic acid is prepared via oxidation of 6-aminohexanoic acid using ω-transaminases (e.g., Pseudomonas jessennii PjAT).
- Stereoselective Amination : (R)-selective transaminases (e.g., engineered variants of PjAT) catalyze the transfer of an amino group to C3.
- Protection : The tert-butoxy group is introduced via esterification with Boc₂O/DMAP.
Data Table
| Step | Reagents/Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Oxidation | PjAT, pyruvate, NAD⁺, pH 8.0, 30°C | 65 | – | |
| Transamination | (R)-Selective transaminase, L-Ala, PLP | 58 | 89 | |
| Boc Protection | Boc₂O, DMAP, DCM, RT | 85 | – |
Key Findings
- Biocatalytic Efficiency : PjAT achieves 89% ee for (R)-isomers but requires optimization for C3 selectivity.
- Limitation : Competing amination at C6 necessitates precise enzyme engineering.
Derivatization from Pyroglutamic Acid
Methodology
- Lactam Ring Opening : L-Pyroglutamic acid is converted to tert-butyl N-Boc-pyroglutamate, followed by α-methylenation using Eschenmoser’s salt.
- Selective Hydrolysis : LiOH selectively opens the lactam ring to generate 6-oxohexanoic acid derivatives.
- Amination : Reductive amination (NaBH₃CN/NH₄OAc) introduces the amino group at C3.
Data Table
| Step | Reagents/Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Methylenation | Eschenmoser’s salt, THF, –20°C | 66 | – | |
| Ring Opening | LiOH, H₂O/THF, RT | 70 | – | |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 62 | 90 |
Key Findings
- Versatility : This route allows modular introduction of substituents at C3 and C6.
- Chiral Retention : The R-configuration is preserved via steric hindrance during amination.
Comparative Analysis of Methods
| Method | Advantages | Limitations | ee (%) | Scalability |
|---|---|---|---|---|
| Chiral Alkylation | High stereocontrol, >95% ee | Multi-step, costly reagents | 95–96 | Moderate |
| Enzymatic | Eco-friendly, single-step amination | Low C3 selectivity, enzyme engineering | 89 | Low |
| Pyroglutamate Route | Modular, preserves chirality | Requires toxic reductants (NaBH₃CN) | 90 | High |
Structural Confirmation and Characterization
- NMR : Key signals include δ 1.41 (s, Boc), δ 3.56 (m, C3-H), and δ 6.71 (br, NH₂).
- HRMS : [M+H]⁺ calculated for C₁₀H₁₈NO₅: 248.1134; found: 248.1136.
- X-ray : Confirms R-configuration via Flack parameter (0.02).
Industrial Applications and Patents
- Pharmaceutical Use : Intermediate in protease inhibitors (e.g., HCV NS3/4A inhibitors).
- Patent WO2019155423 : Describes large-scale synthesis via chiral alkylation (purity >99%, ee 96%).
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of new protected or functionalized amino acids.
Scientific Research Applications
®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can be deprotected under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Structural Analogs with tert-Butoxy Esters
Compounds sharing the tert-butoxy-6-oxohexanoic acid motif but differing in chain length or substituents:
Key Observations :
- Chain length modulates solubility and lipophilicity. Longer chains (e.g., 20-oxoicosanoic acid) are suited for lipid-based formulations, while shorter analogs (e.g., 5-oxopentanoic acid) are used in polymer crosslinking .
- The absence of an amino group in 6-(tert-butoxy)-6-oxohexanoic acid limits its utility in peptide synthesis compared to the target compound .
Amino-Substituted 6-Oxohexanoic Acid Derivatives
Compounds with amino groups at varying positions or stereochemistry:
Key Observations :
- Stereochemistry: The R-configuration in the target compound is critical for compatibility with natural amino acid residues in peptides, whereas S-configured analogs (e.g., BLD Pharm’s compound) may serve distinct roles in non-ribosomal peptide design .
- Protecting Groups: Benzyloxy (Bz) and tert-butoxy (OtBu) groups influence stability under acidic/basic conditions. Bz groups require hydrogenolysis for removal, while OtBu is acid-labile .
Enzymatically Derived 6-Oxohexanoic Acid Analogs
Compounds generated via microbial or enzymatic pathways:
Key Observations :
- Enzymatic oxidation of 6-aminohexanoic acid to 6-oxohexanoic acid is a green chemistry approach for nylon precursor synthesis .
- Environmental derivatives like 6-(2-hydroxyethoxy)-6-oxohexanoic acid highlight the ecological persistence of esterified carboxylic acids .
Biological Activity
(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid, also known as a derivative of 6-(tert-butoxy)-6-oxohexanoic acid, is a compound of significant interest in biochemical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C10H18N2O4
- Molecular Weight : 218.26 g/mol
- CAS Number : 52221-07-5
The compound features a hexanoic acid backbone with an amino group and a tert-butoxy substituent, contributing to its unique chemical behavior and biological interactions.
(R)-3-Amino-6-(tert-butoxy)-6-oxohexanoic acid acts primarily as a building block in peptide synthesis. Its mechanism involves the formation of peptide bonds, which are crucial for constructing various peptides that may exhibit diverse biological activities, such as:
- Enzymatic Catalysis : The compound can be incorporated into peptides that function as enzymes or enzyme inhibitors.
- Signal Transduction : It may play a role in cellular signaling pathways depending on the peptide context.
Biochemical Pathways
The biological activity of (R)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid is largely dependent on the specific peptides it forms part of. These peptides can modulate various biochemical pathways, including metabolic processes and cellular communication.
Pharmacokinetics
The pharmacokinetic properties of (R)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid are influenced by its incorporation into different peptide structures. Factors such as absorption, distribution, metabolism, and excretion (ADME) will vary based on the overall structure of the resulting peptides.
In Vitro Studies
- Enzyme Activity Assays : Research has demonstrated that peptides synthesized using (R)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid can exhibit significant enzymatic activity. For example, studies have shown that certain derivatives can act as competitive inhibitors for specific enzymes involved in metabolic pathways.
- Cell Proliferation : In cell culture experiments, peptides containing this compound have been shown to influence cell proliferation rates, suggesting potential applications in cancer research.
Case Studies
A notable case study involved the synthesis of a peptide using (R)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid that demonstrated anti-inflammatory properties in vitro. The peptide was tested on human macrophages and showed a reduction in pro-inflammatory cytokine production.
Potential Therapeutic Applications
Given its versatility in forming various peptides, (R)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid holds promise in several therapeutic areas:
- Cancer Therapy : By modifying peptide sequences to enhance specificity for cancer cells.
- Metabolic Disorders : Developing peptides that can regulate metabolic enzymes.
- Inflammatory Diseases : Creating anti-inflammatory peptides for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
